Centpropazine

描述

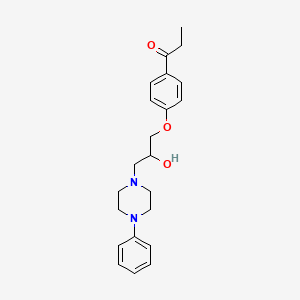

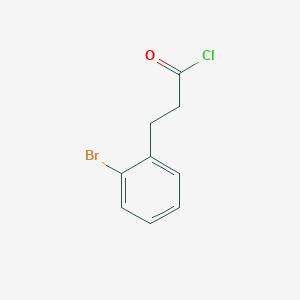

Centpropazine is a compound with the molecular formula C22H28N2O3 . It is a serotonin reuptake inhibitor with antidepressant activity . The IUPAC name for Centpropazine is 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one .

Molecular Structure Analysis

The molecular structure of Centpropazine consists of 22 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChIKey for Centpropazine is ZQPXSRTZFYHSFB-UHFFFAOYSA-N .

Chemical Reactions Analysis

Centpropazine has been found to be extensively metabolized in the presence of rat liver S9 fraction, intestine, and red blood cells under aerobic conditions . It was found to be metabolized to seven possible metabolites by liver S9 fraction in the presence of a nicotinamide adenine dinucleotide phosphate generating system at 37 degrees C .

Physical And Chemical Properties Analysis

Centpropazine has a molecular weight of 368.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 8 . The exact mass and monoisotopic mass of Centpropazine are both 368.20999276 g/mol . The topological polar surface area of the compound is 53 Ų .

Relevant Papers

Several papers have been published on Centpropazine. These include studies on its pharmacokinetics , its metabolism , and its clinical efficacy . These papers provide valuable insights into the properties and potential applications of Centpropazine.

科学研究应用

Antidepressant

Centpropazine is a new antidepressant compound with a different pharmacological profile . It was developed in response to the limitations of existing antidepressants, such as ineffectiveness in 20-30% of patients, delayed onset of effect, risk of excess consumption by patients with suicidal tendencies, and adverse effects of anticholinergic and cardiovascular nature . Early clinical studies showed that Centpropazine is safe and well tolerated in normal human volunteers .

Treatment of Depression

Multicentric clinical efficacy studies were carried out in nearly 250 patients suffering from depression . These studies revealed that Centpropazine has a comparable response rate with a remarkably safer tolerability profile . In a 4-week open trial carried out in a dose range of 40 to 120mg per day, a significant lowering of Hamilton Depression Rating Scale (HDRS) score was observed in 34 patients .

Interaction with Noradrenergic Receptors

Research has been conducted on the in-vitro effect of Centpropazine on cerebral cortical noradrenergic receptors . These receptors were measured as the accumulation of second messengers, cyclic AMP and inositol phosphate, stimulated by noradrenaline, and the binding to α1- and β-adrenoceptors . Centpropazine inhibited inositol phosphate, but not the cyclic AMP accumulation in the cerebral cortical slices of the rat . It moderately antagonized the specific binding of [3H]prazosin but did not affect the specific binding of the β-adrenoceptor ligand, [3H]CGP 12177, to cerebral cortical membranes .

作用机制

Target of Action

Centpropazine primarily targets the Serotonin Transporter (SERT) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Centpropazine acts as a serotonin reuptake inhibitor . It also has an affinity for cortical noradrenergic receptors, affecting the accumulation of second messengers, cyclic AMP and inositol phosphate .

Biochemical Pathways

Centpropazine affects the serotonin receptor signaling pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .

Pharmacokinetics

Centpropazine is characterized by a short elimination half-life, high clearance, and a relatively large volume of distribution . It exhibits a very low oral bioavailability, suggesting extensive binding to the mucosa or metabolism in the intestinal wall .

Result of Action

The increased serotonin levels in the synaptic cleft due to Centpropazine’s action can lead to enhanced mood and feelings of well-being, making it effective as an antidepressant . Its impact on noradrenergic receptors may also contribute to its antidepressant effects .

Action Environment

The action of Centpropazine can be influenced by various environmental factors. For instance, its absorption can be affected by the physiological conditions in the gastrointestinal tract

属性

IUPAC Name |

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPXSRTZFYHSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919825 | |

| Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Centpropazine | |

CAS RN |

34675-77-9, 91315-34-3 | |

| Record name | Centropazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centpropazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTPROPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YPG9LA47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B3431540.png)

![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B3431571.png)